(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is a complex organic molecule that features a benzofuran moiety, a piperidine ring, and a methanone group
Mechanism of Action
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofurans have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It’s known that the substituent on the 4-position of the benzofuran may influence the compound’s activity . In this compound, the 4-position of the benzofuran is substituted with a methoxy group attached to a phenyl ring, which could potentially affect its interaction with its targets.
Biochemical Pathways
Compounds containing a benzofuran moiety have been found to impact a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Compounds with similar structures have shown insecticidal, fungicidal, and herbicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are commonly employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran and piperidine derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings with specific properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids and synthetic analogs have comparable structural features and pharmacological properties.
Uniqueness
The uniqueness of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone lies in its combined structural elements, which confer distinct chemical reactivity and biological activity. The presence of both benzofuran and piperidine moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-17-12-18(2)15-26(14-17)24(27)20-10-8-19(9-11-20)16-28-22-7-5-6-21-13-25(3,4)29-23(21)22/h5-11,17-18H,12-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINBHCRKVDECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.